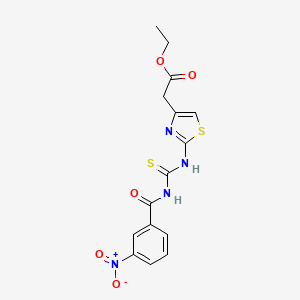
N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride (NPEPAH) is a novel chemical compound with a wide range of potential applications in scientific research. NPEPAH is a versatile compound that has been studied in the context of its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Intramolecular Hydrogen Bonding and Tautomerism
The study of Schiff bases, which are structurally similar to N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride, has revealed significant insights into intramolecular hydrogen bonding and tautomerism. These phenomena are crucial for understanding the behavior of such compounds in various solvents and conditions, impacting their reactivity and stability. For example, the research by Nazır et al. (2000) on N-(2-pyridil)-salicylidene and N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine demonstrates the existence of tautomeric equilibrium in polar and non-polar solvents, influenced by intramolecular hydrogen bonding (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).
Synthesis and Characterization of Metal Complexes
N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride serves as a precursor or ligand in the synthesis of metal complexes, which have potential applications in catalysis, materials science, and as anticancer agents. Ghani and Mansour (2011) synthesized Pd(II) and Pt(II) complexes with potential anticancer properties, highlighting the compound's versatility as a ligand for creating biologically active complexes (Ghani & Mansour, 2011).
Catalysis and Organic Transformations
The compound's derivatives are explored as catalysts in organic transformations, such as hydroamination reactions. For instance, Shanbhag et al. (2007) discussed the use of metal-exchanged mesoporous materials for the hydroamination of phenylacetylene with aromatic amines, showcasing the catalytic potential of derivatives in synthesizing alkylated amines without byproduct formation (Shanbhag, Joseph, & Halligudi, 2007).
Molecular Structure and Fluorescence Properties
The study of related compounds, such as those containing pyridine rings and metal ions, can elucidate the structural and electronic properties of N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride derivatives. Liang et al. (2009) investigated the metal complexes of tris((6-phenyl-2-pyridyl)methyl)amine for their metal ion affinities and fluorescence properties, providing insights into the electronic characteristics and potential sensing applications of these complexes (Liang, Zhang, Zhu, Duarandin, Young, Geacintov, & Canary, 2009).
properties
IUPAC Name |
2-phenyl-N-(pyridin-2-ylmethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.ClH/c1-2-6-13(7-3-1)9-11-15-12-14-8-4-5-10-16-14;/h1-8,10,15H,9,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDUILWTCNUUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

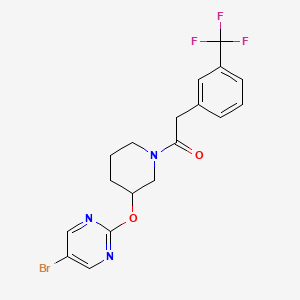
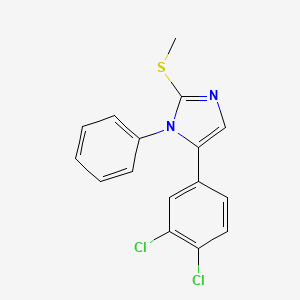

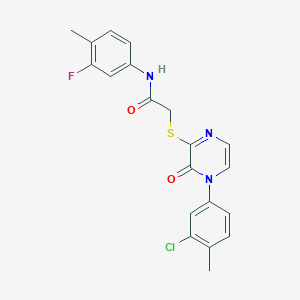
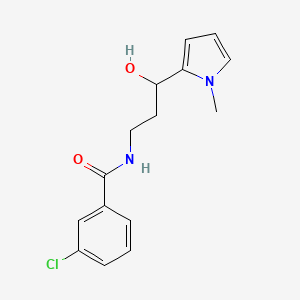

![N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B2648522.png)
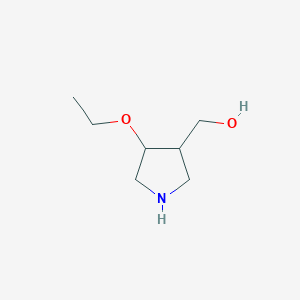
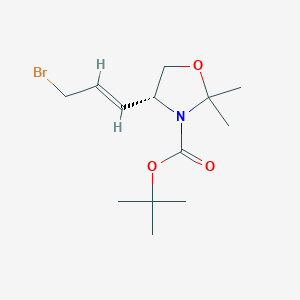
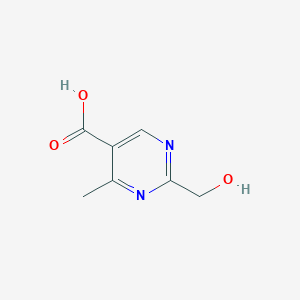
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2648527.png)
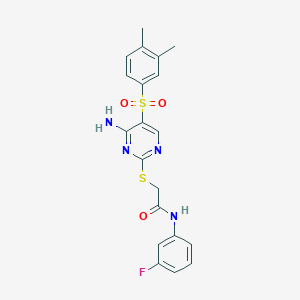
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2648530.png)
